An In-depth Technical Guide to C.I. Acid Violet 47 and Related Dyestuffs
An In-depth Technical Guide to C.I. Acid Violet 47 and Related Dyestuffs
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive research for a chemical entity specifically designated as "C.I. Acid Violet 47" has revealed significant ambiguity in publicly available chemical databases and scientific literature. The designation does not correspond to a single, clearly defined chemical structure. Instead, the search results frequently refer to three distinct compounds with similar names: C.I. Direct Violet 47 , C.I. Solvent Violet 47 , and C.I. Acid Violet 48 . This guide presents the available technical information for these three compounds to aid researchers in distinguishing them and to provide a summary of their known properties.
Logical Relationship of "C.I. Acid Violet 47" Ambiguity
Caption: Ambiguity of "C.I. Acid Violet 47" and its relation to distinct dyes.
C.I. Direct Violet 47
C.I. Direct Violet 47 is a double azo class dye containing a copper complex. Its properties are summarized below.
Chemical Structure and Properties of C.I. Direct Violet 47
| Property | Value | Source |
| C.I. Name | C.I. Direct Violet 47 | [1][2] |
| C.I. Number | 25410 | [1][2] |
| CAS Number | 13011-70-6 | [1][2][3] |
| Molecular Formula | C₃₃H₃₂Cu₂N₁₀O₁₇S₄ | [3] |
| Molecular Weight | 972.96 g/mol | [1] |
| Synonyms | Direct Red Violet RLL, Direct Red Violet 3LB, Red Violet RL | [1] |
| Appearance | Brown powder | [1][3] |
| Solubility | Soluble in water (red light purple solution), soluble in ethanol. | [1][3] |
Manufacturing Method of C.I. Direct Violet 47
The synthesis of C.I. Direct Violet 47 involves the following steps:
-
Diazotization of 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid.
-
Coupling with 6-Hydroxynaphthalene-2-sulfonic acid.
-
Reduction of the nitro group on the resulting monoazo dye to an amino group.
-
Phosgenation.
-
Boiling with a copper sulfate solution to form the copper complex.
During the copper complexation, the methoxy group may be converted to a hydroxyl group.[1]
Experimental Protocols
C.I. Solvent Violet 47
C.I. Solvent Violet 47 is an anthraquinone-based dye.
Chemical Structure and Properties of C.I. Solvent Violet 47
| Property | Value | Source |
| C.I. Name | C.I. Solvent Violet 47 | [4] |
| C.I. Number | 61690 | [4] |
| CAS Number | 81-63-0 | [4] |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [4] |
| Molecular Weight | 240.26 g/mol | [4] |
| Appearance | Dark red-light purple | [4] |
| IUPAC Name | 1,4-Diimino-2,3-dihydroanthracene-9,10-diol | [5] |
Experimental Protocols
Specific experimental protocols for C.I. Solvent Violet 47 are not detailed in the available literature. It is noted for its use as a colorant for plastics, polymers, fibers, rubber, wax, oil, lubricants, fuel, gasoline, and candles.[5]
C.I. Acid Violet 48
C.I. Acid Violet 48 is an anthraquinone-based acid dye.
Chemical Structure and Properties of C.I. Acid Violet 48
| Property | Value | Source |
| C.I. Name | C.I. Acid Violet 48 | [6] |
| CAS Number | 12220-51-8 | [6][7][8][9] |
| Molecular Formula | C₃₇H₃₈N₂Na₂O₉S₂ | [7][8] |
| Molecular Weight | 764.82 g/mol | [7][8] |
| Appearance | Dark reddish-brown powder | [6] |
| Solubility | 8 g/L in water at 20°C; 80g/L at 90°C. | [6][10] |
| λmax | 592 nm (in water) | [6] |
Manufacturing Method of C.I. Acid Violet 48
The synthesis of C.I. Acid Violet 48 is described as a two-step condensation process followed by sulfonation:
-
Condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2,4,6-Trimethylbenzenamine.
-
A second condensation reaction with 4-tert-Octylphenol.
-
Sulfonation using fuming sulfuric acid.[6]
Experimental Applications and Protocols
While detailed, step-by-step experimental protocols are not provided in the reviewed literature, some research applications for C.I. Acid Violet 48 have been identified.
C.I. Acid Violet 48 has been used as a model compound in studies focused on the development of methods for treating dye-contaminated wastewater, particularly using adsorption techniques.[7][11] One study investigated its adsorption onto a polyurethane/chitosan composite foam.[7] The concentration changes during these experiments were monitored using a UV-visible spectrophotometer, with absorption bands at 551 nm and 591 nm.[7]
A reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of C.I. Acid Violet 48 has been described.[8]
-
Column: Newcrom R1
-
Mobile Phase: Acetonitrile (MeCN) and water with phosphoric acid. For Mass-Spectrometry (MS) compatible applications, formic acid is substituted for phosphoric acid.[8]
This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[8]
Biological and Toxicological Information
Some research has explored the biological activities of C.I. Acid Violet 48, suggesting potential anticancer, antimicrobial, and antiviral properties.[7] However, it is also noted to be a skin irritant and can exhibit aquatic toxicity.[12]
Experimental Workflow for Adsorption Studies
The general workflow for studying the adsorption of C.I. Acid Violet 48 onto an adsorbent can be summarized as follows:
Caption: General workflow for C.I. Acid Violet 48 adsorption experiments.
Conclusion
The term "C.I. Acid Violet 47" is ambiguous and does not point to a single, well-defined chemical entity in the available scientific literature. Researchers investigating this dye should exercise caution and verify the specific compound they are working with by referencing the Colour Index (C.I.) number and/or the CAS number. This guide provides the available data on the most likely related compounds: C.I. Direct Violet 47, C.I. Solvent Violet 47, and C.I. Acid Violet 48. Of these, C.I. Acid Violet 48 has the most available information regarding its use in research applications, particularly in analytical chemistry and environmental science. However, for all three compounds, there is a lack of in-depth, publicly available experimental protocols and information on their interactions with biological signaling pathways.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Violet 47 | C33H32Cu2N10O17S4 | CID 166757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. China gröÃte Lösungsmittel violett 47 Lieferanten und Hersteller und Fabrik - MSDS Sheet - Sinoever [de.solventdyestuffs.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. C.I. Acid Violet 48 | SIELC Technologies [sielc.com]
- 9. productingredients.com [productingredients.com]
- 10. Page loading... [wap.guidechem.com]
- 11. C.I. Acid Violet 48 | 12220-51-8 | Benchchem [benchchem.com]
- 12. C.I. Acid Violet 48 | 12220-52-9 | Benchchem [benchchem.com]
